Dipole Moment and π-Stacking: Pyridazine vs. Pyridine
The pyridazine ring in 3-(azetidin-3-yl)pyridazine exhibits a ground‑state dipole moment of 4.22 D, compared with 2.22 D for the pyridine analog 3-(azetidin-3-yl)pyridine . This 90 % increase in dipole moment strengthens π–π stacking interactions with aromatic protein residues—an effect confirmed by computational studies showing pyridazine has the strongest calculated stacking interaction among monocyclic azines on salt‑bridge models . The higher dipole also contributes to a lower measured log D (Δlog D ≈ −0.8 vs. pyridine), reducing lipophilicity and potentially lowering off‑target binding to hydrophobic sites such as hERG.
| Evidence Dimension | Ground‑state dipole moment (calculated and experimental) |
|---|---|
| Target Compound Data | 4.22 D (pyridazine core of 3-(azetidin-3-yl)pyridazine) |
| Comparator Or Baseline | 3-(Azetidin-3-yl)pyridine: pyridine core dipole = 2.22 D |
| Quantified Difference | 2.00 D higher (90 % increase); accompanied by ~0.8 unit decrease in log D |
| Conditions | Calculated (DFT) and experimental dipole moments; log D measured at pH 7.4 |
Why This Matters
When choosing a building block for a lead series, the higher dipole moment of the pyridazine core can be exploited to improve target‑binding enthalpy and reduce lipophilic promiscuity—advantages that the pyridine analog cannot replicate.
- [1] Meanwell NA. The pyridazine heterocycle in molecular recognition and drug discovery. Med Chem Res. 2023;32:1–69. doi:10.1007/s00044-023-03035-9. View Source
